molecular formula C11H14ClNO4S B1272525 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid CAS No. 250714-82-0

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid

Cat. No. B1272525
M. Wt: 291.75 g/mol
InChI Key: WOXSVTDTUYOOQZ-UHFFFAOYSA-N
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Description

The compound 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid is not directly discussed in the provided papers. However, the papers do mention related compounds and methodologies that could be relevant to the analysis of similar sulfone and sulfoxide compounds. For instance, the first paper discusses various trichlorophenyl methyl sulfones and their role in the induction of hepatic microsomal drug-metabolizing enzymes in rats . Although this does not directly pertain to the compound , it provides insight into the biological activity and metabolism of related sulfone compounds in a biological context.

Synthesis Analysis

The synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid is not detailed in the provided papers. However, the synthesis of similar compounds typically involves the introduction of a sulfonyl group to an aromatic compound followed by subsequent functionalization. The papers do not provide specific information on the synthesis of the compound , but the methodologies used for synthesizing related compounds could potentially be adapted for its synthesis .

Molecular Structure Analysis

The molecular structure of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid would likely include a sulfonyl group attached to a 2-chlorophenyl ring, with an amino group linking this moiety to a 3-methylbutanoic acid backbone. The papers provided do not offer an analysis of this specific structure but do reference the structural analysis of related sulfone compounds, which could provide a basis for understanding the electronic and steric properties that might influence the behavior of the compound .

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions specifically involving 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid. However, sulfone compounds, in general, are known to undergo various chemical reactions, including sulfonylation, oxidation, and reduction. The first paper mentions the metabolism of trichlorophenyl methyl sulfones in rats, which could imply that similar metabolic reactions may occur for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid, such as solubility, melting point, and reactivity, are not covered in the provided papers. However, the second paper discusses the use of dimethyl sulfoxide as a solvent for the ninhydrin reaction in amino acid analysis, which suggests that dimethyl sulfoxide could potentially be used as a solvent for analyzing the amino acid-like properties of the compound .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • A study focused on the synthesis of novel valine-derived compounds, including derivatives similar to 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid, demonstrating antimicrobial activity against Gram-positive bacterial strains and C. albicans strain. The study employed a multi-step synthesis and characterized the compounds through spectral data and RP-HPLC. In vitro evaluations and in silico studies on toxicity were also performed (Apostol et al., 2021).

Synthesis of Sulfonamide Derivatives

  • Research on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, revealed certain antiviral activities against tobacco mosaic virus (Chen et al., 2010).

GABAB Receptor Antagonists Synthesis

  • Studies on saclofen, a GABAB receptor antagonist, involved the synthesis of compounds structurally similar to 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid. These compounds showed potential as specific antagonists of GABA at the GABAB receptor (Abbenante & Prager, 1992).

Therapeutic Agent Synthesis

  • The synthesis of chiral vinylogous amino sulfonic acids (vs-amino acids), derived from α-amino acids and involving structures analogous to 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid, was reported. These compounds were prepared for potential use in therapeutic agents (Gennari et al., 1998).

Analytical Chemistry Applications

  • In the field of analytical chemistry, antibodies raised against compounds structurally related to 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid were used to develop a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the detection of sulfonamide antibiotics in milk samples (Adrián et al., 2009).

Pharmaceutical Synthesis

  • A study reported the synthesis of 3,4-disubstituted 4-aminobutanoic acids, highlighting compounds with pharmacological activity, including structures related to 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid. These compounds are of interest for their potential as pharmacologically active substances (Vasil'eva et al., 2016).

properties

IUPAC Name

2-[(2-chlorophenyl)sulfonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-6-4-3-5-8(9)12/h3-7,10,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXSVTDTUYOOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377536
Record name 2-{[(2-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid

CAS RN

250714-82-0
Record name N-[(2-Chlorophenyl)sulfonyl]valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250714-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(2-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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